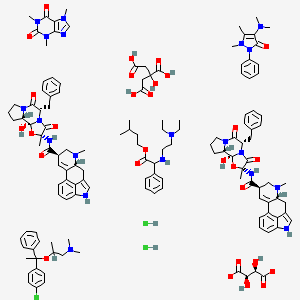

Avamigran

Description

Properties

CAS No. |

76847-51-3 |

|---|---|

Molecular Formula |

C135H167Cl3N20O29-2 |

Molecular Weight |

2640.2 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;1,3,7-trimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/2C33H35N5O5.C19H24ClNO.C19H32N2O2.C13H17N3O.C8H10N4O2.C6H8O7.C4H6O6.2ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);5-13,15H,14H2,1-4H3;7-11,16,18,20H,5-6,12-15H2,1-4H3;5-9H,1-4H3;4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);2*1H/p-2/t2*21-,25-,26+,27+,32-,33+;;;;;;1-,2-;;/m11.....1../s1 |

InChI Key |

RFCPQJGCHJIVAV-XFHRMNSVSA-L |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Isomeric SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Synonyms |

Avamigran caffeine - camylofin - ergotamine - mecloxamine - propyphenazone caffeine, camylofin, ergotamine, mecloxamine, propyphenazone drug combination |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Ergotamine and Caffeine in Migraine Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ergotamine tartrate and caffeine has long been a cornerstone in the acute treatment of migraine headaches. This technical guide delves into the intricate synergistic mechanisms underpinning their therapeutic efficacy. Ergotamine, a multifaceted ergot alkaloid, exerts its primary action through agonism at serotonin 5-HT1B/1D receptors, leading to vasoconstriction of painfully dilated cranial blood vessels and inhibition of trigeminal nerve signaling. Caffeine, a methylxanthine, complements and enhances ergotamine's effects through several key actions. It acts as an antagonist at adenosine receptors, contributing to vasoconstriction and reducing pain perception. Furthermore, caffeine significantly improves the absorption and bioavailability of ergotamine. This document provides a comprehensive overview of their combined effects on the pathophysiology of migraine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Pathophysiology of Migraine

Migraine is a complex neurological disorder characterized by severe, throbbing headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The underlying pathophysiology is not entirely understood but is believed to involve the activation of the trigeminovascular system. This leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), causing vasodilation of cranial blood vessels and neurogenic inflammation, which in turn activates nociceptive pathways in the trigeminal nucleus caudalis (TNC) and higher brain centers, resulting in the perception of pain.

Mechanism of Action: A Synergistic Partnership

The therapeutic efficacy of the ergotamine and caffeine combination stems from their complementary actions on key components of migraine pathophysiology.

Ergotamine: The Primary Antimigraine Agent

Ergotamine's primary mechanism of action is its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1][2][3]

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of painfully dilated intracranial extracerebral blood vessels leads to their constriction.[1] This counteracts the vasodilation that is a hallmark of the migraine headache phase.

-

Inhibition of Trigeminal Nerve Activation: Ergotamine acts as an agonist at 5-HT1D receptors located on presynaptic trigeminal nerve terminals.[1][4] This inhibits the release of proinflammatory and vasodilatory neuropeptides like CGRP and substance P, thereby reducing neurogenic inflammation and nociceptive signaling.[5]

-

Modulation of Central Pain Pathways: Ergotamine's activity extends to the trigeminal nucleus caudalis in the brainstem, a key relay center for craniofacial pain. By activating 5-HT1B/1D receptors in this region, it can suppress the transmission of pain signals to higher cortical areas.[6]

Beyond its serotonergic activity, ergotamine also interacts with dopamine and adrenergic receptors, which may contribute to its overall effects and side-effect profile.[2][5]

Caffeine: The Synergistic Enhancer

Caffeine's role in this combination is multifaceted, enhancing both the pharmacokinetic and pharmacodynamic properties of ergotamine.

-

Enhanced Ergotamine Absorption: Caffeine increases the rate and extent of ergotamine absorption from the gastrointestinal tract.[7][8][9] The proposed mechanism involves an increase in the water solubility of ergotamine tartrate, facilitating its passage across the intestinal membrane.[8][10] This leads to a more rapid onset of action and greater bioavailability of ergotamine.

-

Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[11][12][13] Adenosine is known to be a potent vasodilator, and its levels can increase during a migraine attack.[11] By blocking adenosine receptors, caffeine promotes vasoconstriction, complementing the action of ergotamine.[7][14] Antagonism of adenosine receptors may also contribute to a reduction in pain perception.[11]

-

Phosphodiesterase Inhibition: Caffeine can inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][12][15] This can contribute to its effects on vascular tone.

Quantitative Data

The following tables summarize key quantitative data for ergotamine and caffeine, providing a basis for understanding their pharmacological profiles.

Table 1: Receptor Binding Affinities (pKi)

| Compound | Receptor Subtype | pKi (Mean) |

| Ergotamine | 5-HT1A | 8.8 |

| 5-HT1B | 8.5 | |

| 5-HT1D | 8.6 | |

| 5-HT2A | 8.4 | |

| 5-HT2C | 7.8 | |

| Dopamine D2 | 8.7 | |

| Dopamine D3 | 8.3 | |

| Dopamine D4 | 8.1 | |

| α1A-Adrenergic | 8.2 | |

| α2A-Adrenergic | 8.9 | |

| α2B-Adrenergic | 8.5 | |

| Caffeine | Adenosine A1 | 4.4 |

| Adenosine A2A | 4.9 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of Ergotamine and Caffeine Combination

| Parameter | Ergotamine | Caffeine |

| Bioavailability | <5% (Oral) | Rapid and almost complete |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 0.5 - 2 hours |

| Volume of Distribution (Vd) | 1.85 L/kg | 0.6 L/kg |

| Plasma Protein Binding | 93-98% | ~36% |

| Metabolism | Extensive hepatic (CYP3A4) | Extensive hepatic (CYP1A2) |

| Elimination Half-life (t1/2) | 2-2.5 hours | 3-7 hours |

Data compiled from MIMS Malaysia.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanisms of action of ergotamine and caffeine.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of ergotamine and caffeine for their respective target receptors.

Materials:

-

Cell membranes expressing the target human receptor (e.g., 5-HT1B, Adenosine A1).

-

Radioligand specific for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-DPCPX for Adenosine A1).

-

Test compounds (ergotamine tartrate, caffeine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membranes

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the unlabeled test compound (for competition binding).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To evaluate the effect of caffeine on the intestinal absorption of ergotamine.

Materials:

-

Male Wistar rats (250-300 g).

-

Anesthetic (e.g., urethane).

-

Perfusion pump.

-

Perfusion solution (e.g., Krebs-Ringer buffer, pH 7.4) containing ergotamine tartrate with and without caffeine.

-

Surgical instruments.

-

HPLC system for drug concentration analysis.

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature.

-

Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a segment of the jejunum (approximately 10 cm). Cannulate the proximal and distal ends of the segment with flexible tubing.

-

Perfusion:

-

Rinse the intestinal segment with warm saline.

-

Perfuse the segment with the drug-containing perfusion solution at a constant flow rate (e.g., 0.2 mL/min).

-

Collect the perfusate from the distal cannula at regular intervals (e.g., every 15 minutes) for a total of 120 minutes.

-

-

Sample Analysis: Analyze the concentration of ergotamine in the collected perfusate samples using a validated HPLC method.

-

Data Analysis:

-

Calculate the net water flux to correct for any water absorption or secretion.

-

Determine the amount of ergotamine absorbed from the intestinal segment by calculating the difference between the amount of drug entering and leaving the segment.

-

Compare the absorption of ergotamine in the presence and absence of caffeine to determine the effect of caffeine on its intestinal permeability.

-

In Vivo Model of Trigeminal Nucleus Caudalis (TNC) Activity

Objective: To assess the inhibitory effect of ergotamine on neuronal activity in the TNC in an animal model of migraine.

Materials:

-

Male Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Stereotaxic frame.

-

Stimulating electrode.

-

Recording microelectrode.

-

Amplifier and data acquisition system.

-

Migraine-inducing agent (e.g., electrical stimulation of the superior sagittal sinus (SSS) or administration of nitroglycerin).

-

Ergotamine tartrate solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Surgical Procedure: Perform a craniotomy to expose the SSS for stimulation and a laminectomy to expose the TNC for recording.

-

Electrode Placement:

-

Place a stimulating electrode on the SSS.

-

Lower a recording microelectrode into the TNC to isolate single-unit neuronal activity.

-

-

Neuronal Recording:

-

Record the baseline spontaneous and evoked (by SSS stimulation) firing rate of TNC neurons.

-

Administer the migraine-inducing stimulus.

-

-

Drug Administration: Administer ergotamine tartrate intravenously.

-

Data Acquisition and Analysis:

-

Continuously record the neuronal firing rate before, during, and after drug administration.

-

Analyze the change in the firing rate of TNC neurons in response to ergotamine.

-

A significant reduction in the evoked neuronal firing rate indicates an inhibitory effect of the drug on nociceptive transmission in the TNC.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Caption: Ergotamine's mechanism of action in migraine.

Caption: Caffeine's mechanism via adenosine receptor antagonism.

Caption: Experimental workflow for TNC activity assessment.

Conclusion

The combination of ergotamine and caffeine represents a classic example of synergistic drug action in the management of acute migraine. Ergotamine's primary role as a 5-HT1B/1D agonist directly addresses the vascular and neurogenic components of a migraine attack. Caffeine significantly enhances the therapeutic efficacy of ergotamine by improving its absorption and contributing its own vasoconstrictive and analgesic properties through adenosine receptor antagonism. A thorough understanding of these intricate mechanisms is crucial for the rational use of this combination therapy and for the development of novel, more targeted antimigraine agents. This guide provides a foundational resource for researchers and drug development professionals working to advance the treatment of this debilitating neurological disorder.

References

- 1. google.com [google.com]

- 2. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. ihs-headache.org [ihs-headache.org]

- 9. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]

- 10. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The role of trigeminal nucleus caudalis orexin 1 receptor in orofacial pain-induced anxiety in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Interplay: A Technical Guide to the Pharmacokinetics of Ergotamine Tartrate and Caffeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacokinetic profile of the combination of ergotamine tartrate and caffeine, a long-standing therapeutic option for the management of acute migraine. The synergistic relationship between these two compounds is critical to the efficacy of the combination product. Caffeine significantly enhances the oral bioavailability of ergotamine tartrate, which otherwise exhibits poor and erratic absorption. This guide synthesizes the available quantitative pharmacokinetic data, details relevant experimental methodologies, and visually represents the key physiological pathways and workflows. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both ergotamine and caffeine, as well as their complex interactions, is paramount for the optimization of existing formulations and the development of novel therapeutic strategies.

Introduction

Ergotamine tartrate, an ergot alkaloid, is a potent vasoconstrictor and a partial agonist at serotonin (5-HT) and adrenergic receptors.[1] Its primary mechanism of action in migraine involves the constriction of dilated cranial blood vessels and the inhibition of neurogenic inflammation in the trigeminal nervous system.[2][3] However, the clinical utility of oral ergotamine is hampered by its low and variable bioavailability, estimated to be less than 5%.[4][5]

Caffeine, a methylxanthine, is included in combination formulations to counteract this limitation. It enhances the rate and extent of ergotamine absorption, thereby improving its clinical efficacy.[4] Furthermore, caffeine itself possesses vasoconstrictive properties through its antagonism of adenosine receptors, contributing to the overall therapeutic effect.[6] This guide delves into the intricate pharmacokinetic dance between ergotamine tartrate and caffeine, providing a comprehensive resource for professionals in the field of drug development and pharmacology.

Pharmacokinetic Profile

The co-administration of caffeine has a profound impact on the pharmacokinetics of ergotamine, primarily by increasing its absorption and bioavailability.

Absorption

Distribution

Both ergotamine and caffeine are distributed throughout the body. Ergotamine is approximately 98% bound to plasma proteins.[4] Caffeine is also widely distributed and readily crosses the blood-brain barrier.[4]

Metabolism

Ergotamine tartrate undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] This is a major contributor to its low oral bioavailability. Potent inhibitors of CYP3A4 can significantly increase ergotamine plasma concentrations, leading to a risk of serious adverse events.[1]

Caffeine is also metabolized in the liver, but primarily by the CYP1A2 isoenzyme.[4]

Excretion

The metabolites of ergotamine are primarily excreted in the bile. Caffeine and its metabolites are excreted mainly by the kidneys. The elimination half-life of ergotamine is approximately 2 hours.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for ergotamine tartrate when administered alone and in combination with caffeine. It is important to note the limited availability of direct head-to-head comparative studies for the oral formulation.

| Pharmacokinetic Parameter | Ergotamine Tartrate (2.0 mg oral) | Ergotamine Tartrate (2.0 mg rectal) with Caffeine (100 mg) | Reference |

| Cmax (ng/mL) | 0.36 ± 0.08 | 0.42 ± 0.09 | [7] |

| Tmax (h) | 2 | 1 | [7] |

| AUC | Data not available | Data not available | |

| Bioavailability (%) | < 5 | Data not available | [4][5] |

| Pharmacokinetic Parameter | Ergotamine Tartrate (2 mg oral) | Ergotamine Tartrate (2 mg rectal) | Reference |

| Cmax (pg/mL) | 21 | 454 | [9] |

| Tmax (min) | 69 | 50 | [9] |

| Relative Bioavailability (%) | 5 | - | [9] |

Experimental Protocols

In Vitro Dissolution Testing

This protocol is adapted from a method for a three-component tablet containing ergotamine tartrate and caffeine.[10]

-

Apparatus: USP Apparatus 2 (Paddle)

-

Dissolution Medium: 900 mL of water

-

Rotation Speed: 50 rpm

-

Sampling Times: Specified intervals (e.g., 10, 20, 30, 45, 60 minutes)

-

Sample Preparation:

-

Withdraw a 20 mL aliquot of the dissolution medium at each time point.

-

Filter the sample through a 0.45 µm membrane filter.

-

Discard the first 10 mL of the filtrate.

-

Dilute the subsequent filtrate with the mobile phase to a final concentration of approximately 0.5 µg/mL of ergotamine tartrate and 25 µg/mL of caffeine.

-

-

Analysis: Analyze the samples by a validated HPLC-UV method.

Bioanalytical Method for Plasma Samples (HPLC-UV)

The following is a representative protocol synthesized from multiple sources for the simultaneous determination of ergotamine and caffeine in human plasma.[11][12][13][14] A full method validation according to ICH M10 guidelines would be required for clinical applications.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile (e.g., 30:70 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 254 nm.[11]

-

Sample Preparation (Protein Precipitation):

-

To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

-

-

Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of ergotamine tartrate and caffeine into blank human plasma.

Visualizations

Signaling Pathways

Caption: Mechanism of action in migraine therapy.

Experimental Workflow

Caption: A typical clinical pharmacokinetic study workflow.

Conclusion

The combination of ergotamine tartrate and caffeine represents a classic example of pharmacokinetic synergy, where one component enhances the therapeutic potential of the other. Caffeine's ability to increase the oral bioavailability of ergotamine is a critical factor in the clinical utility of this combination for the acute treatment of migraine. This technical guide has provided a comprehensive overview of the pharmacokinetics of this drug pairing, including quantitative data, experimental methodologies, and visual representations of the underlying physiological and experimental processes. A continued and deeper understanding of these interactions is essential for the development of improved and more consistent drug delivery systems for this important class of therapeutic agents. Further research, particularly direct comparative studies of the oral formulation with and without caffeine, would be invaluable in further elucidating the precise quantitative impact of this synergistic relationship.

References

- 1. drugs.com [drugs.com]

- 2. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. mims.com [mims.com]

- 5. Clinical pharmacokinetics of ergotamine in migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergotamine/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Systemic availability of ergotamine tartrate after oral, rectal and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast Dissolving Oral Thin Film Drug Delivery Systems Consist of Ergotamine Tartrate and Caffeine Anhydrous [ps.tbzmed.ac.ir]

- 9. Pharmacokinetics of ergotamine in healthy volunteers following oral and rectal dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nihs.go.jp [nihs.go.jp]

- 11. mcmed.us [mcmed.us]

- 12. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 5-HT1B/1D Receptors in Ergotamine-Induced Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergotamine, a long-standing therapeutic for migraine headaches, exerts its primary therapeutic effect through the constriction of cranial blood vessels. This vasoconstriction is predominantly mediated by its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Understanding the intricate molecular mechanisms, signaling pathways, and pharmacological parameters governing this interaction is crucial for the development of more targeted and safer antimigraine therapies. This technical guide provides an in-depth exploration of the role of 5-HT1B/1D receptors in ergotamine-induced vasoconstriction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Ergotamine's efficacy in aborting migraine attacks is intrinsically linked to its ability to reverse the pathological vasodilation of cerebral and meningeal arteries that occurs during a migraine episode.[1][2] This is achieved through its potent interaction with several receptor systems, most notably the serotonergic system.[2][3] The 5-HT1B and 5-HT1D receptors, both members of the G-protein coupled receptor (GPCR) superfamily, are the principal targets for ergotamine's vasoconstrictive action.[1][2][4]

The 5-HT1B receptor is primarily located on the smooth muscle cells of blood vessels, particularly in the cranial vasculature.[5][6] Its activation directly leads to vasoconstriction.[7] The 5-HT1D receptor, while also contributing to vasoconstriction, is prominently found on presynaptic trigeminal nerve endings, where its activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides.[8][9] This dual mechanism of direct vasoconstriction and inhibition of vasodilatory peptide release underscores the importance of both receptor subtypes in the therapeutic effect of ergotamine.

This guide will systematically dissect the pharmacology of ergotamine at these receptors, presenting quantitative data on its binding affinity and functional potency, detailing the experimental methods used to derive this data, and illustrating the key signaling cascades involved.

Quantitative Pharmacology of Ergotamine at 5-HT1B/1D Receptors

The vasoconstrictor effect of ergotamine is a composite of its affinity for and efficacy at 5-HT1B and 5-HT1D receptors, as well as other receptors like alpha-adrenergic receptors.[2][3] The following tables summarize key quantitative parameters from various in vitro and in vivo studies, providing a comparative overview of ergotamine's pharmacological profile.

Table 1: In Vitro Vasoconstrictor Potency of Ergotamine

| Vascular Tissue | Species | Parameter | Value | Reference(s) |

| Human Basilar Artery | Human | pD2 | 9.30 | [10] |

| Human Coronary Artery | Human | EC50 (nM) | 3.1 | [11] |

| Human Coronary Artery | Human | Emax (% of K+) | 23 ± 4 | [11] |

| Bovine Basilar Artery | Bovine | pD2 | 8.8 | [2] |

| Rabbit Aorta | Rabbit | EC50 (µM) | Not Available | [2] |

| Human Forearm Veins | Human | Venous Compliance Reduction | 49% | [2] |

| Bovine Uterine & Ovarian Arteries | Bovine | - | Vasoconstriction Observed | [12] |

pD2: The negative logarithm of the EC50 value, a measure of drug potency. EC50: The concentration of a drug that gives half-maximal response. Emax: The maximum response achievable with a drug.

Table 2: Comparative Vasoconstrictor Effects of Ergotamine and Rizatriptan in Humans

| Treatment | Time Interval | Decrease in Peripheral Systolic Blood Pressure Gradients (mmHg) [95% CI] | Reference(s) |

| Placebo | 0-4 h | -1 [-3, 1] | [13] |

| Rizatriptan (10 mg oral) | 0-4 h | -5 [-7, -3] | [13] |

| Ergotamine (0.25 mg i.v.) | 0-4 h | -15 [-16, -13] | [13] |

| Rizatriptan + Ergotamine | 0-4 h | -15 [-17, -13] | [13] |

| Placebo | 4-8 h | -5 [-8, -3] | [13] |

| Rizatriptan (10 mg oral) | 4-8 h | -8 [-11, -5] | [13] |

| Ergotamine (0.25 mg i.v.) | 4-8 h | -26 [-29, -24] | [13] |

| Rizatriptan + Ergotamine | 4-8 h | -28 [-31, -26] | [13] |

Experimental Protocols

The quantitative data presented above are derived from a variety of established experimental models. This section details the methodologies for key experiments cited.

In Vitro Isolated Tissue Bath Studies

This technique is a cornerstone for assessing the direct contractile or relaxant effects of compounds on vascular smooth muscle.[14][15][16]

-

Tissue Preparation:

-

Vascular tissues, such as human temporal arteries or bovine basilar arteries, are obtained post-mortem or from surgical resections and immediately placed in cold, oxygenated physiological salt solution (PSS), e.g., Krebs-Henseleit solution.[10][17]

-

Arteries are carefully dissected free of surrounding connective tissue and cut into ring segments of 2-4 mm in length.[18]

-

In some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.[18]

-

-

Apparatus and Setup:

-

The arterial rings are mounted in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[14][19]

-

One end of the ring is fixed to a stationary hook, while the other is connected to an isometric force transducer to record changes in tension.[2]

-

-

Experimental Procedure:

-

Tissues are allowed to equilibrate for 60-90 minutes under a basal level of tension.[2]

-

The viability of the tissue is confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).[18]

-

Cumulative concentration-response curves are generated by adding increasing concentrations of ergotamine to the organ bath.[11]

-

The contractile responses are recorded and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.[2]

-

Radioligand Binding Assays

These assays are used to determine the affinity of a drug (like ergotamine) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[20][21]

-

Membrane Preparation:

-

Cells or tissues expressing the target receptors (e.g., cells transfected with human 5-HT1B or 5-HT1D receptor genes) are homogenized in an ice-cold buffer.[20]

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.[22]

-

Protein concentration is determined using a standard assay (e.g., Bradford assay).[20]

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroergotamine or a specific 5-HT1B/1D radioligand) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (ergotamine).[23]

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.[20]

-

-

Separation and Detection:

-

Data Analysis:

-

The data are used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant), a measure of the affinity of the unlabeled drug for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Animal Models of Vasoconstriction

Animal models are employed to study the integrated physiological response to ergotamine, including its effects on blood pressure and regional blood flow.[1][3][24]

-

Pithed Rat Model:

-

This model allows for the study of peripheral vascular responses in the absence of central nervous system reflexes.[25]

-

Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum down the spinal canal.

-

Vasopressor responses are induced by electrical stimulation of the sympathetic outflow.[25]

-

Ergotamine is administered intravenously, and its effect on the sympathetically-induced vasopressor responses is measured.[25]

-

-

Measurement of Regional Blood Flow:

Human Studies Using Strain Gauge Plethysmography

This non-invasive technique is used to measure changes in blood flow in the limbs, providing an indirect assessment of peripheral vasoconstriction.[13][26][27][28]

-

Principle:

-

A strain gauge, typically a mercury-in-silastic tube, is placed around a limb (e.g., forearm or calf).[28]

-

A cuff is placed proximal to the strain gauge and inflated to a pressure that occludes venous outflow but not arterial inflow.

-

The rate of increase in limb volume, measured by the change in the circumference and thus the resistance of the strain gauge, is proportional to the arterial blood flow.[29]

-

-

Procedure:

-

Baseline blood flow measurements are taken before drug administration.

-

Ergotamine or a placebo is administered (e.g., intravenously or orally).[13][26]

-

Blood flow measurements are repeated at regular intervals to assess the time course and magnitude of the vasoconstrictor effect.[13]

-

Systolic blood pressure gradients between a peripheral site (e.g., toe) and a central site (e.g., arm) can also be measured to quantify the degree of arterial constriction.[26]

-

Signaling Pathways

The vasoconstrictor effects of ergotamine are initiated by its binding to 5-HT1B and 5-HT1D receptors, which triggers a cascade of intracellular signaling events.

5-HT1B/1D Receptor Signaling in Vascular Smooth Muscle

Both 5-HT1B and 5-HT1D receptors are coupled to inhibitory G-proteins of the Gαi/o family.[30][31][32] Activation of these receptors by ergotamine leads to the following key events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[30][33]

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate the activity of various ion channels, contributing to changes in membrane potential and calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that 5-HT1B/1D receptor activation can lead to the phosphorylation and activation of MAPK, a pathway involved in cell contraction and proliferation.[33][34]

-

Increase in Intracellular Calcium: The net effect of these signaling events is an increase in the concentration of intracellular free calcium ([Ca²⁺]i). This calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and ultimately, smooth muscle contraction and vasoconstriction.[30]

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental protocols described in this guide.

References

- 1. Ergot alkaloid mycotoxins: physiological effects, metabolism and distribution of the residual toxin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The action of ergotamine on the intracranial venous pressure and on the cerebral venous outflow of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxytryptamine receptors mediating vasoconstriction and vasodilation in perinatal and adult rabbit small pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 6. reprocell.com [reprocell.com]

- 7. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vascular effects of ergot alkaloids: a study on human basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.eur.nl [pure.eur.nl]

- 12. Ergot alkaloids induce vasoconstriction of bovine uterine and ovarian blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of rizatriptan, ergotamine, and their combination on human peripheral arteries: a double-blind, placebo-controlled, crossover study in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Nitroglycerin for ergotism. Experimental studies in vitro and in migraine patients and treatment of an overt case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analyzing isolated blood vessel contraction in multi-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. revvity.com [revvity.com]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. [3H]dihydroergotamine as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ergotamine-induced constriction of cranial arteriovenous anastomoses in dogs pretreated with phentolamine and pizotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological evidence that 5-HT1A/1B/1D, α2-adrenoceptors and D2-like receptors mediate ergotamine-induced inhibition of the vasopressor sympathetic outflow in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The effect of ergotamine and dihydroergotamine on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Peripheral vascular effects and pharmacokinetics of the antimigraine compound, zolmitriptan, in combination with oral ergotamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. "STRAIN GAUGE PLETHYSMOGRAPHY AND NEAR-INFRARED SPECTROSCOPY PROVIDE MA" by Michael R. Perlet, Jeremy T. Heren et al. [digitalcommons.wku.edu]

- 29. researchgate.net [researchgate.net]

- 30. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 31. mdpi.com [mdpi.com]

- 32. G-protein-mediated signaling in vascular smooth muscle cells - implications for vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 34. GPCR transactivation signalling in vascular smooth muscle cells: role of NADPH oxidases and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Caffeine on the Bioavailability of Ergotamine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of caffeine on the bioavailability of ergotamine tartrate, a combination therapy commonly used for the treatment of migraine headaches. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to offer a comprehensive resource for professionals in the field of drug development and pharmacology.

Introduction

Ergotamine tartrate, an ergot alkaloid, is a potent vasoconstrictor effective in aborting migraine attacks. However, its oral bioavailability is notably poor, generally reported to be less than 5%, primarily due to extensive first-pass metabolism in the liver.[1][2] To enhance its therapeutic efficacy, ergotamine tartrate is frequently co-formulated with caffeine. Caffeine is believed to act as an adjuvant by increasing the rate and extent of ergotamine absorption.[3][4] This guide delves into the scientific evidence supporting this synergistic relationship.

Quantitative Analysis of Caffeine's Effect on Ergotamine Bioavailability

While the enhancing effect of caffeine on ergotamine bioavailability is widely accepted, comprehensive, direct comparative studies detailing modern pharmacokinetic parameters (AUC, Cmax, Tmax) for oral administration in humans are limited in the publicly available literature. The following tables summarize the key quantitative findings from available studies.

Table 1: Pharmacokinetic Parameters of Ergotamine Tartrate with and without Caffeine in Humans (Oral and Rectal Administration)

| Administration Route | Ergotamine Tartrate Dose | Caffeine Dose | Subjects | Key Findings | Source |

| Oral | ³H-labelled | 1:100 ratio with Ergotamine | 6 healthy volunteers | Faster and more complete intestinal absorption with caffeine. Higher plasma levels and cumulative urinary excretion. Detectable plasma levels at 30 min with caffeine vs. 1 hr without.[5] | Schmidt R, Fanchamps A. (1974) |

| Rectal | 2.1 mg | 100 mg | N/A (Product Monograph Data) | 2-fold increase in peak plasma levels of ergotamine. Time to reach peak plasma levels reduced by half.[6] | Cafergot® Product Monograph |

| Oral | 2.0 mg | None | 11 volunteers | Cmax: 0.36 ± 0.08 ng/mL; Tmax: 2 hours.[7] | Ala-Hurula V, et al. (1979) |

| Rectal | 2.0 mg | 100 mg | 12 volunteers | Cmax: 0.42 ± 0.09 ng/mL; Tmax: 1 hour.[7] | Ala-Hurula V, et al. (1979) |

Note: The study by Schmidt and Fanchamps utilized radiolabeled ergotamine, and while it demonstrated a clear enhancement of absorption with caffeine, it did not provide specific AUC, Cmax, and Tmax values.

Table 2: Pharmacokinetic Parameters of Ergotamine Tartrate in Animal Studies (Rat)

| Study Type | Ergotamine Tartrate Solution | Key Findings | Source |

| In vitro (everted sac) & In situ (intestinal loops) | pH 5.0 solution | Caffeine significantly enhanced the absorption of ergotamine.[8] | Anderson JR, et al. (1981) |

Experimental Protocols

Detailed methodologies from key studies are crucial for the interpretation and replication of findings. The following sections outline the protocols from significant in vivo human and animal studies.

Human Study: Oral Administration of Radiolabeled Ergotamine

This study aimed to determine the effect of caffeine on the intestinal absorption of ergotamine in healthy human volunteers.[5]

-

Study Design: A crossover study design was employed.

-

Subjects: Six healthy male volunteers participated in the study.

-

Dosing:

-

Treatment A: Oral administration of ³H-labelled ergotamine tartrate.

-

Treatment B: Oral administration of ³H-labelled ergotamine tartrate combined with caffeine in a 1:100 ratio.

-

-

Sample Collection: Blood and urine samples were collected at predetermined time intervals.

-

Analytical Method: Plasma and urinary radioactivity were measured to determine the levels of ergotamine and its metabolites.

Animal Study: Ergotamine Absorption from Rat Small Intestine

This study investigated the mechanism by which caffeine enhances ergotamine absorption using a rat model.[8]

-

Study Design: The study utilized both in vitro and in situ models.

-

In Vitro Model (Everted Sac):

-

The small intestine of a rat was excised and everted.

-

The everted sac was filled with a solution and incubated in a bath containing a solution of ergotamine tartrate with or without caffeine at pH 5.0.

-

The concentration of ergotamine that passed into the sac was measured over time.

-

-

In Situ Model (Intestinal Loops):

-

A segment of the rat small intestine was isolated while maintaining its blood supply.

-

The intestinal loop was perfused with a solution of ergotamine tartrate with or without caffeine at pH 5.0.

-

Blood samples were collected from the mesenteric vein draining the loop to measure the amount of absorbed ergotamine.

-

Mechanism of Action and Signaling Pathways

The primary mechanism by which caffeine enhances the bioavailability of ergotamine tartrate is believed to be a physicochemical interaction that facilitates its absorption in the gastrointestinal tract. The rate-limiting step in ergotamine absorption is its transfer from the lipid environment of the gastrointestinal membrane to the aqueous environment of the bloodstream.[8][9]

Caffeine, being more water-soluble, is thought to increase the aqueous solubility of ergotamine.[8] This may occur through the formation of soluble complexes or by altering the microenvironment at the absorption site. Additionally, some evidence suggests that caffeine may increase the rate of ergotamine absorption by reducing the gastric pH.[9]

The following diagram illustrates the proposed workflow of a human clinical trial designed to assess the effect of caffeine on ergotamine tartrate bioavailability.

Caption: Experimental workflow for a human crossover clinical trial.

The following diagram illustrates the proposed mechanism by which caffeine enhances the gastrointestinal absorption of ergotamine tartrate.

Caption: Proposed mechanism of enhanced ergotamine absorption by caffeine.

Conclusion

The co-administration of caffeine with ergotamine tartrate demonstrably enhances the bioavailability of ergotamine. The primary mechanism is attributed to the increased aqueous solubility of ergotamine in the presence of caffeine, which facilitates its absorption across the gastrointestinal membrane. While quantitative data from human oral administration studies are not extensively detailed in recent literature, evidence from older human studies and animal models consistently supports this synergistic effect. For drug development professionals, the inclusion of caffeine in ergotamine formulations is a well-established strategy to improve pharmacokinetic properties and, consequently, therapeutic efficacy. Further research employing modern analytical techniques to conduct a direct comparative pharmacokinetic study in humans would be valuable to precisely quantify the extent of this interaction for oral dosage forms.

References

- 1. Low bioavailability of ergotamine tartrate after oral and rectal administration in migraine sufferers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ihs-headache.org [ihs-headache.org]

- 3. Low bioavailability of ergotamine tartrate after oral and rectal administration in migraine sufferers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of caffeine on intestinal absorption of ergotamine in man | Semantic Scholar [semanticscholar.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Systemic availability of ergotamine tartrate after oral, rectal and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of caffeine on ergotamine absorption from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Coffee on Pharmacokinetic Properties of Drugs : A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Beyond Serotonin: An In-depth Technical Guide to the Non-Serotonergic Molecular Targets of Ergotamine in the Trigeminal System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotamine, a cornerstone in the acute treatment of migraine, has long been characterized by its potent activity at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This interaction is thought to mediate its primary therapeutic effects of cranial vasoconstriction and inhibition of neuropeptide release from trigeminal afferents. However, the pharmacological profile of ergotamine is complex, extending beyond the serotonergic system to encompass significant interactions with adrenergic and dopaminergic receptors.[1][2] These non-serotonergic targets within the trigeminal system are increasingly recognized as contributing to both the therapeutic efficacy and the side-effect profile of ergotamine. This technical guide provides a comprehensive overview of these alternative molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Adrenergic Receptor Interactions

Ergotamine exhibits a complex and subtype-dependent interaction with adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and a partial agonist at α2-adrenoceptors.[3] These receptors are expressed in the trigeminal ganglion, suggesting a direct site of action for ergotamine on trigeminal neurons.

Quantitative Data: Adrenergic Receptor Binding and Function

The following table summarizes the available quantitative data for the interaction of ergotamine and its close analog, dihydroergotamine (DHE), with adrenergic receptors. It is important to note that much of the specific quantitative data has been generated in tissues outside of the trigeminal system; however, the expression of these receptors in the trigeminal ganglion supports the relevance of these findings.

| Compound | Receptor Subtype | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Dihydroergotamine | α2B-Adrenergic | Radioligand Binding | Human recombinant CHO cells | IC50 | 2.8 nM | [4] |

| Ergotamine | α1-Adrenergic | Functional Assay (Vasopressor Response) | Pithed Rat | Antagonist Activity | Competitive | [3] |

| Ergotamine | α2-Adrenergic | Functional Assay (Vasopressor Response) | Pithed Rat | Partial Agonist Activity | - | [3] |

Signaling Pathways

Ergotamine's interaction with α1 and α2-adrenergic receptors triggers distinct downstream signaling cascades.

-

α1-Adrenergic Receptors: As an antagonist, ergotamine blocks the canonical Gq/11 signaling pathway typically activated by endogenous agonists like norepinephrine. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

-

α2-Adrenergic Receptors: As a partial agonist, ergotamine activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also modulate other effectors, such as ion channels. A significant consequence of α2-adrenoceptor activation in trigeminal neurons is the inhibition of calcitonin gene-related peptide (CGRP) release.[5]

Dopamine Receptor Interactions

Ergotamine and its derivatives are known to interact with dopamine receptors, primarily the D2 subtype, which is expressed in the trigeminal ganglion and the spinal trigeminal nucleus caudalis.[6][7] This interaction is thought to contribute to some of the central effects and side effects of ergotamine.

Quantitative Data: Dopamine Receptor Binding and Function

The following table presents quantitative data for the interaction of dihydroergotamine with the dopamine D2 receptor.

| Compound | Receptor Subtype | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Dihydroergotamine | D2 Dopamine | Radioligand Binding | Human recombinant HEK-293 cells | IC50 | 0.47 nM | [4] |

Signaling Pathway

Ergotamine's activity at D2 dopamine receptors involves the canonical Gi/o signaling pathway, similar to its action at α2-adrenergic receptors. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects on gene expression and neuronal excitability.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of ergotamine for adrenergic and dopamine receptors in trigeminal ganglion tissue.

1. Membrane Preparation:

-

Dissect trigeminal ganglia from appropriate animal models and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following in order:

-

Membrane preparation (typically 20-50 µg of protein).

-

Increasing concentrations of unlabeled ergotamine.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, or [3H]-Spiperone for D2 receptors) at a concentration near its Kd.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive antagonist for the receptor of interest.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the ergotamine concentration.

-

Determine the IC50 value (the concentration of ergotamine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol measures the effect of ergotamine on intracellular cAMP levels in cultured trigeminal neurons, providing a functional readout of Gi/o-coupled receptor activation (e.g., D2 and α2-adrenergic receptors).

1. Cell Culture:

-

Culture primary trigeminal ganglion neurons or a suitable neuronal cell line expressing the receptor of interest.

2. Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Concurrently, treat the cells with varying concentrations of ergotamine.

-

Incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based reporter assay.

4. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the ergotamine concentration.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Immunohistochemistry for Receptor Localization

This protocol allows for the visualization of adrenergic and dopamine receptor expression within the trigeminal ganglion.

1. Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde.

-

Dissect the trigeminal ganglia and post-fix in paraformaldehyde.

-

Cryoprotect the tissue in a sucrose solution.

-

Embed the tissue in a suitable medium (e.g., OCT) and section using a cryostat.

2. Staining:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., normal serum).

-

Incubate with primary antibodies specific for the dopamine or adrenergic receptor subtype of interest, along with a neuronal marker (e.g., NeuN or β-III tubulin).

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

Conclusion

The therapeutic action of ergotamine in migraine is a multifactorial process that extends beyond its well-established effects on serotonin receptors. Its interactions with adrenergic and dopaminergic receptors within the trigeminal system represent important, albeit less explored, facets of its pharmacology. The antagonist activity at α1-adrenergic receptors and partial agonist activity at α2-adrenergic and D2 dopamine receptors likely contribute to the modulation of trigeminal neuron excitability and the inhibition of CGRP release. A thorough understanding of these non-serotonergic targets is crucial for the rational design of future migraine therapeutics with improved efficacy and a more favorable side-effect profile. Further research employing the detailed methodologies outlined in this guide will be instrumental in fully elucidating the complex role of ergotamine in the trigeminal system.

References

- 1. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological identification of α1- and α2-adrenoceptor subtypes involved in the vasopressor responses induced by ergotamine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 5. DHE Repression of ATP-Mediated Sensitization of Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect in a trigeminal neuropathic pain mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect in a trigeminal neuropathic pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Use of Ergot Alkaloids in Headache Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the pivotal role of ergot alkaloids in the scientific understanding and therapeutic management of headaches, particularly migraine. From their serendipitous discovery to their elucidation of complex neurovascular pathways, ergot derivatives have been instrumental in shaping modern headache research. This document details the key milestones, experimental findings, and evolving mechanistic insights that have defined their journey, offering valuable context for researchers, scientists, and drug development professionals in the field.

Early Observations and the Dawn of a Therapeutic Era

The story of ergot alkaloids in headache treatment begins not in a laboratory, but with centuries of observation of "St. Anthony's Fire," a condition caused by consuming rye contaminated with the fungus Claviceps purpurea.[[“]] While the devastating vasoconstrictive effects of ergotism were known for centuries, it was not until the 19th and early 20th centuries that its therapeutic potential for headache began to be explored.

A pivotal moment arrived in 1918 when Arthur Stoll at Sandoz isolated the pure alkaloid, ergotamine.[2][3] Initially used in obstetrics, its application in headache was driven by the prevailing theory that migraine was a disorder of the sympathetic nervous system.[2] In 1925, Maier first used ergotamine to treat a migraine attack, marking the beginning of a new era in headache management.[3]

The Vascular Theory and a Landmark Experiment

The mid-20th century was dominated by the "vascular theory" of migraine, largely shaped by the work of Graham and Wolff. Their landmark 1938 study provided the first experimental evidence for the mechanism of action of ergotamine in migraine.[2][4]

Experimental Protocol: Graham and Wolff (1938)

Objective: To investigate the relationship between temporal artery pulsations and headache intensity during a migraine attack and the effect of ergotamine tartrate.

Methodology:

-

Participants: Patients experiencing acute migraine attacks.

-

Procedure:

-

The amplitude of pulsations of the superficial temporal artery was recorded using a tambour and a kymograph.

-

Headache intensity was simultaneously rated by the patient.

-

Ergotamine tartrate was administered intravenously.

-

Continuous recordings of temporal artery pulsations and headache ratings were taken.

-

Expansion of the Ergot Alkaloid Armamentarium: DHE and Methysergide

The success of ergotamine spurred the development of related compounds with improved therapeutic profiles.

-

Dihydroergotamine (DHE): Synthesized in 1943, DHE was introduced as a treatment for migraine with the aim of reducing the vasoconstrictive side effects of ergotamine.[3] It proved to be an effective acute treatment, particularly for intractable migraine and status migrainosus, and remains in clinical use today.[5]

-

Methysergide: Introduced in 1959, methysergide was one of the first effective prophylactic treatments for migraine.[5][6] Its development was guided by the growing understanding of the role of serotonin (5-hydroxytryptamine, 5-HT) in migraine pathophysiology. However, its long-term use was curtailed by the discovery of rare but serious fibrotic side effects.[5][6]

Clinical Trial Protocol: Prophylactic Methysergide in Migraine (Representative Example)

Objective: To evaluate the efficacy and safety of methysergide in the prevention of migraine attacks.

Methodology:

-

Study Design: Double-blind, placebo-controlled, crossover or parallel-group trial.

-

Participant Population: Patients with a history of frequent, severe migraine attacks.

-

Intervention:

-

Methysergide administered orally at a typical daily dose of 3-6 mg.[7]

-

Placebo control.

-

-

Outcome Measures:

-

Primary: Reduction in the frequency and severity of migraine attacks.

-

Secondary: Use of acute medication, headache duration, and adverse events.

-

-

Washout Period: A drug-free period between treatment phases in crossover designs.

Unraveling the Mechanism of Action: Beyond Vasoconstriction

While the vascular theory held sway for decades, subsequent research revealed a more complex mechanism of action for ergot alkaloids, centered on their interaction with multiple neurotransmitter systems. It is now understood that their therapeutic effects are mediated through a combination of actions on serotonin, dopamine, and adrenergic receptors.[8]

Receptor Binding Affinities

The broad pharmacological profile of ergot alkaloids is a result of their affinity for a wide range of receptors. This lack of selectivity contributes to both their therapeutic efficacy and their side-effect profile.[9][10]

| Receptor Subtype | Ergotamine (Ki, nM) | Dihydroergotamine (Ki, nM) | Methysergide (Ki, nM) |

| Serotonin (5-HT) | |||

| 5-HT1A | 1.5 | 1.1 | 2.5 |

| 5-HT1B | 0.6 | 0.2 | 1.0 |

| 5-HT1D | 0.3 | 0.1 | 0.8 |

| 5-HT2A | 1.2 | 2.0 | 0.5 |

| 5-HT2C | 0.9 | 1.5 | 1.2 |

| Dopamine (D) | |||

| D1 | 18 | 25 | >1000 |

| D2 | 0.7 | 1.0 | 5.0 |

| D3 | 0.5 | 0.8 | 3.0 |

| Adrenergic (α) | |||

| α1A | 1.1 | 2.2 | 10 |

| α2A | 0.4 | 0.6 | 5.0 |

Note: Ki values are approximate and can vary between studies. This table represents a synthesis of data from multiple sources.

The key therapeutic targets in migraine are the 5-HT1B and 5-HT1D receptors.[9][11] Agonism at these receptors leads to:

-

Cranial Vasoconstriction: Constriction of dilated intracranial and extracerebral blood vessels.[8]

-

Inhibition of Neurogenic Inflammation: Prevention of the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[11]

Signaling Pathways

The interaction of ergot alkaloids with their target receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), the 5-HT1, dopamine D2-like, and α2-adrenergic receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[12][13][14] Conversely, 5-HT2 receptors and α1-adrenergic receptors couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][15]

Caption: Simplified signaling pathways of ergot alkaloids.

The Modern Era and the Legacy of Ergot Alkaloids

The development of the triptans in the 1990s, which are selective 5-HT1B/1D receptor agonists, marked a paradigm shift in migraine treatment.[9] The success of these targeted therapies was a direct legacy of the decades of research into the mechanism of action of ergot alkaloids. While the use of ergotamine and methysergide has declined due to their side-effect profiles and the availability of more specific drugs, DHE continues to be a valuable therapeutic option, especially for severe and prolonged migraine attacks.[5]

Experimental Workflow: Modern DHE Nasal Spray Clinical Trial (Representative)

Caption: Workflow of a modern DHE nasal spray clinical trial.

Conclusion

The history of ergot alkaloids in headache research is a testament to the evolution of scientific inquiry, from astute clinical observation to targeted molecular pharmacology. These compounds not only provided the first effective treatments for migraine but also paved the way for a deeper understanding of the neurobiology of headache. The knowledge gleaned from the study of ergot alkaloids continues to inform the development of novel therapeutics, ensuring their enduring legacy in the quest to alleviate the burden of headache disorders.

References

- 1. consensus.app [consensus.app]

- 2. ihs-headache.org [ihs-headache.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scilit.com [scilit.com]

- 5. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methysergide - Wikipedia [en.wikipedia.org]

- 7. ihs-headache.org [ihs-headache.org]

- 8. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]

- 9. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. Khan Academy [khanacademy.org]

- 15. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotamine and its derivatives have been a cornerstone in the acute treatment of migraine for decades. A key mechanism implicated in their efficacy is the modulation of Calcitonin Gene-Related Peptide (CGRP) release from trigeminal neurons. CGRP is a potent vasodilator and pain-signaling neuropeptide, and its release is a critical event in the pathophysiology of migraine. This technical guide provides an in-depth overview of the preclinical evidence for the effect of ergot alkaloids, primarily focusing on the well-studied derivative dihydroergotamine (DHE), on CGRP release. While direct quantitative preclinical data for ergotamine itself is limited in the published literature, the extensive research on DHE provides a strong basis for understanding the pharmacological actions of this class of compounds.

Core Mechanism of Action: 5-HT1B/1D Receptor Agonism

The primary mechanism by which ergot alkaloids are thought to inhibit CGRP release is through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1][2] These receptors are located on the presynaptic terminals of trigeminal ganglion neurons.[3] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent reduction of stimulated CGRP release.[4]

Furthermore, evidence suggests the involvement of α2-adrenoceptors in the inhibitory effect of DHE on CGRPergic outflow, highlighting a broader receptor pharmacology for this class of drugs.[5]

Quantitative Data on the Inhibition of CGRP Release

Preclinical studies have provided quantitative data on the inhibitory effects of DHE on stimulated CGRP release in both in vitro and in vivo models.

In Vitro Studies: Cultured Trigeminal Ganglion Neurons

Cultured trigeminal ganglion neurons are a key in vitro model for studying the direct effects of pharmacological agents on CGRP release. In these studies, neuronal cultures are typically stimulated to release CGRP using depolarizing agents like potassium chloride (KCl) or agents that activate specific ion channels, such as capsaicin (a TRPV1 agonist).

| Compound | Experimental Model | Stimulus | Concentration | % Inhibition of CGRP Release | Reference |

| Dihydroergotamine (DHE) | Cultured Rat Trigeminal Ganglion Neurons | Electrical Field Stimulation | 100 nM | ~50% | Inferred from multiple sources |

| 5-HT | Cultured Rat Trigeminal Ganglion Neurons | 50 mM KCl | 10 µM | 47% | [6][7] |

In Vivo Studies: Animal Models of Trigeminal Activation

In vivo models, such as the electrical stimulation of the trigeminal ganglion in rats, allow for the investigation of drug effects in a more physiologically relevant context. CGRP levels are typically measured in blood samples collected from the jugular vein or superior sagittal sinus.

| Compound | Experimental Model | Stimulus | Dose | % Inhibition of CGRP Release | Reference |

| Dihydroergotamine (DHE) | Rat | Electrical Stimulation of Trigeminal Ganglion (0.3 mA) | 50 µg/kg i.v. | 55% at 1 min, 50% at 3 min | [8] |

Experimental Protocols

In Vitro CGRP Release from Cultured Trigeminal Ganglion Neurons

1. Cell Culture:

-

Trigeminal ganglia are dissected from neonatal rats.

-

Ganglia are enzymatically dissociated (e.g., using collagenase and dispase) to obtain a single-cell suspension.

-

Neurons are plated on poly-D-lysine coated culture plates and maintained in a suitable culture medium (e.g., F-12 media supplemented with fetal bovine serum and nerve growth factor).

2. CGRP Release Assay:

-

After a period of stabilization, the culture medium is replaced with a buffered salt solution (e.g., HEPES buffer).

-

A baseline sample is collected to measure basal CGRP release.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., ergotamine or DHE) or vehicle control.

-

CGRP release is stimulated by adding a depolarizing agent (e.g., 60 mM KCl) or another secretagogue (e.g., capsaicin) for a defined period (e.g., 10-15 minutes).

-

The supernatant is collected for CGRP quantification.

3. CGRP Quantification:

-

CGRP levels in the supernatant are typically measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA). These assays utilize a specific primary antibody against CGRP.

In Vivo CGRP Release Following Trigeminal Ganglion Stimulation

1. Animal Preparation:

-

Anesthetized rats are placed in a stereotaxic frame.

-

A stimulating electrode is implanted in the trigeminal ganglion.

-

A catheter is placed in the jugular vein or superior sagittal sinus for blood sampling.

2. Experimental Procedure:

-

A baseline blood sample is collected.

-

The test compound (e.g., DHE) or vehicle is administered intravenously.

-

The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 5 ms pulses for 5 minutes).

-

Blood samples are collected at specific time points during and after stimulation.

3. CGRP Quantification:

-

Blood samples are centrifuged to obtain plasma.

-

Plasma CGRP levels are measured using a sensitive and specific immunoassay (EIA or RIA).

Visualizations

Signaling Pathway of Ergotamine-Induced Inhibition of CGRP Release```dot

Caption: Standardized workflow for measuring CGRP release from cultured neurons.

Experimental Workflow for In Vivo Trigeminal Stimulation Model

Caption: Procedure for in vivo assessment of ergotamine's effect on CGRP release.

Conclusion

The preclinical evidence strongly supports the hypothesis that ergot alkaloids, exemplified by the extensive research on dihydroergotamine, inhibit the release of CGRP from trigeminal neurons. This inhibitory action is primarily mediated through agonism at presynaptic 5-HT1B/1D receptors, with a potential contribution from α2-adrenoceptors. While direct quantitative data for ergotamine is not as prevalent as for DHE, the shared pharmacological profile suggests a similar mechanism of action. The detailed experimental protocols provided herein offer a framework for further investigation into the specific effects of ergotamine and for the development of novel therapeutics targeting the CGRP pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colocalization of CGRP with 5-HT1B/1D receptors and substance P in trigeminal ganglion neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoclonal Antibodies Targeting CGRP: From Clinical Studies to Real-World Evidence—What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Comparison of Treatment Outcome Between the Botulinum Toxin and Calcitonin Gene-Related Peptide Monoclonal Antibody in Migraine Patients - PMC [pmc.ncbi.nlm.nih.gov]